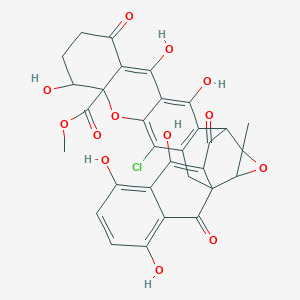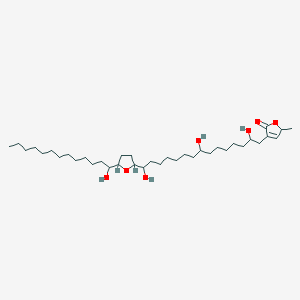
Gardenine
Descripción general
Descripción
Gardenine is a novel compound that has recently been identified as having a variety of potential therapeutic and pharmacological effects. This compound has been studied for its potential to treat a range of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Aplicaciones Científicas De Investigación
Gardenine has been studied extensively in scientific research. It has been found to have potential therapeutic and pharmacological effects in a variety of diseases. This compound has been studied for its potential to treat cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, this compound has been studied for its potential to reduce inflammation and to act as an antioxidant.
Mecanismo De Acción
Target of Action
Gardenine is a metabolite produced from Gardenoside
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gardenine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is not without its limitations. It is not water soluble and so it must be dissolved in a solvent before it can be used in experiments.
Direcciones Futuras
The potential therapeutic and pharmacological uses of Gardenine are still being explored. Some potential future directions for this compound research include further exploration of its anti-inflammatory and immunomodulatory effects, as well as its potential to treat a variety of diseases. In addition, further research into the mechanism of action of this compound could provide insight into its potential uses. Finally, further research into the synthesis of this compound could lead to more efficient methods of production.
Propiedades
IUPAC Name |
methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMCZARMNNIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2C3C1C=CC3(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930549 | |
| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139682-36-3 | |
| Record name | Gardenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139682363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of Gardenine and what other compounds are typically found alongside it?
A1: this compound has been isolated from various plant sources. For instance, it was found in Peltostigma guatemalense, a Rutaceae species from Colombia [], and in Esenbeckia almawillia Kaastra, another Rutaceae species []. In both cases, this compound was found alongside other alkaloids, coumarins, flavonoids, and terpenes. Interestingly, the study on Peltostigma guatemalense also identified the co-occurrence of this compound B, a related flavonoid [].
Q2: Are there any studies investigating the metabolism of this compound by human gut bacteria?
A3: While no studies specifically investigating this compound metabolism by human gut bacteria are cited in the provided research, a related study explored the bacterial transformation of geniposide and gardenoside, iridoid glycosides, into nitrogen-containing compounds []. This research highlighted the role of specific bacterial strains like Peptostreptococcus anaerobius and Klebsiella pneumoniae in this biotransformation process []. Although focused on different compounds, this study underscores the potential for human gut bacteria to significantly modify ingested natural products, warranting further investigation into the interaction between this compound and the gut microbiome.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)